molecular formula C22H25N3O4 B2761466 N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 1351584-76-3

N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2761466
CAS No.: 1351584-76-3
M. Wt: 395.459
InChI Key: QWRNRGPFEXDBEZ-UHFFFAOYSA-N
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Description

N'-(2-Hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a bis-amide derivative of ethanedioic acid, featuring a hydroxy-substituted phenylpropyl group and a 2-oxopiperidinyl phenyl moiety. This compound belongs to the ethanediamide class, characterized by two amide linkages flanking a central ethanedioyl core.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-22(29,16-8-3-2-4-9-16)15-23-20(27)21(28)24-17-10-7-11-18(14-17)25-13-6-5-12-19(25)26/h2-4,7-11,14,29H,5-6,12-13,15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRNRGPFEXDBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include oxalyl chloride, piperidine derivatives, and phenylpropyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxopiperidinyl group can be reduced to form hydroxypiperidinyl derivatives.

    Substitution: Various substitution reactions can occur at the phenyl or piperidinyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxopiperidinyl group may produce hydroxypiperidinyl derivatives.

Scientific Research Applications

N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in the Ethanediamide Class

The ethanediamide scaffold is highly versatile, with modifications at the amide substituents significantly altering pharmacological profiles. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Reported Biological Activity
Target Compound N'-(2-hydroxy-2-phenylpropyl), N-[3-(2-oxopiperidin-1-yl)phenyl] ~395.4 2-oxopiperidinyl, hydroxypropyl Hypothesized protease or kinase inhibition (based on structural analogs)
Compound 273 () N-(1R,2R-carbamimidamido-indenyl), N'-(4-chloro-3-fluorophenyl) ~372.8 Chlorofluorophenyl, carbamimidamido Co-crystalized enzyme inhibitor (specific target unreported)
QOD () N-(2H-1,3-benzodioxol-5-yl), N'-(2-(1-methyltetrahydroquinolin-6-yl)ethyl) ~437.5 Benzodioxolyl, tetrahydroquinolinyl Falcipain-2 inhibitor (antimalarial activity)
Enamine Ltd. Compound () N-(1-cyclohexylpyrazol-3-yl), N'-(1,3-diphenylpropyl) ~432.5 Cyclohexylpyrazolyl, diphenylpropyl Building block for drug discovery; no explicit activity reported
Compound N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl], N'-[4-(dimethylamino)phenyl] ~413.5 Benzothiophen-2-yl, dimethylaminophenyl Structural data available; biological activity unreported

Key Structural and Functional Differences

The chlorofluorophenyl group in Compound 273 increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

Bioactivity and Target Selectivity: QOD () demonstrates antimalarial activity via falcipain-2 inhibition, attributed to its tetrahydroquinolinyl group’s interaction with the enzyme’s active site . The target compound’s 2-oxopiperidinyl group, a related lactam structure, could similarly engage proteases but with distinct selectivity.

Synthetic Utility :

  • The Enamine Ltd. compound () highlights the use of ethanediamides as building blocks in drug discovery. Its diphenylpropyl group offers steric bulk, which may stabilize protein-ligand complexes, a property shared with the target compound’s 2-phenylpropyl group .

Computational and Experimental Data

While experimental data for the target compound are lacking, insights can be extrapolated:

  • AutoDock Vina Scores: Compound 273 () has a mean docking score of -9.2 kcal/mol, indicating strong binding affinity.
  • Solubility Prediction : The hydroxypropyl group in both the target compound and ’s analog likely enhances solubility compared to purely aromatic substituents (e.g., benzothiophen-2-yl ) .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide?

Answer:
The synthesis involves multi-step organic reactions, typically starting with coupling reactions between substituted phenylpropylamine and oxopiperidinyl-aniline derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF or DMSO under nitrogen atmosphere to prevent hydrolysis .
  • Hydroxypropyl group introduction : Employ nucleophilic substitution or reductive amination under controlled temperatures (0–5°C for sensitive intermediates) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC to isolate the final product. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .

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